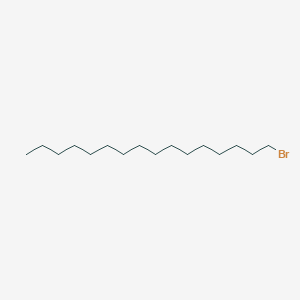

1-Bromohexadecane

Description

The exact mass of the compound 1-Bromohexadecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromohexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromohexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049397 | |

| Record name | 1-Bromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS] | |

| Record name | Hexadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-82-3 | |

| Record name | 1-Bromohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEXADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GJI7GVAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromohexadecane, also known as cetyl bromide. It includes detailed experimental protocols for its synthesis and purification, along with key analytical data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize long-chain alkyl halides in their work.

Core Chemical and Physical Properties

1-Bromohexadecane is a long-chain alkyl bromide that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive carbon-bromine bond at the terminus of a sixteen-carbon aliphatic chain.[1] At room temperature, it typically appears as a colorless to pale yellow liquid or solid, with a melting point near ambient temperatures.[2] It is readily soluble in common organic solvents like ethanol and ether but is insoluble in water.[2]

Summary of Physical and Chemical Data

The following tables summarize the key quantitative properties of 1-Bromohexadecane.

| Identifier | Value |

| CAS Number | 112-82-3[3] |

| Molecular Formula | C₁₆H₃₃Br[4] |

| Molecular Weight | 305.34 g/mol [4] |

| Synonyms | Cetyl bromide, Hexadecyl bromide[4] |

| Physical Property | Value |

| Appearance | Colorless to yellow liquid or solid[2] |

| Melting Point | 16-18 °C[2] |

| Boiling Point | 190 °C at 11 mmHg[2] |

| Density | 0.999 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.4609[2] |

| Vapor Pressure | <1 mmHg at 20 °C[2] |

| Flash Point | >230 °F (>110 °C)[2] |

| Water Solubility | Insoluble[2] |

Synthesis and Purification Protocols

1-Bromohexadecane is most commonly synthesized from its corresponding alcohol, 1-hexadecanol (cetyl alcohol), via nucleophilic substitution.[1] Several brominating agents can be employed for this transformation.

Experimental Protocol: Synthesis of 1-Bromohexadecane from 1-Hexadecanol

This protocol outlines a common laboratory-scale synthesis using hydrobromic acid.

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

48% Hydrobromic acid (HBr)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of 1-hexadecanol with 100 mL of 48% aqueous hydrobromic acid.[5]

-

Heat the mixture to reflux and maintain for 24 hours.[5]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.[5]

-

Extract the product with chloroform.[5]

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Bromohexadecane.[5]

Experimental Protocol: Purification of 1-Bromohexadecane

The crude product from the synthesis can be purified by vacuum distillation.

Materials:

-

Crude 1-Bromohexadecane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

-

Wash the crude 1-Bromohexadecane by shaking it with a small amount of concentrated sulfuric acid in a separatory funnel.[2]

-

Separate the layers and wash the organic layer with water.[2]

-

Dry the washed bromide over anhydrous potassium carbonate.[2]

-

Perform fractional distillation under vacuum. Collect the fraction boiling at approximately 190 °C at 11 mmHg to obtain purified 1-Bromohexadecane.[2]

Analytical Data

The identity and purity of 1-Bromohexadecane can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-Bromohexadecane is characterized by a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom. A multiplet around 1.85 ppm arises from the two protons on the β-carbon. The bulk of the methylene protons in the long alkyl chain appear as a broad singlet or multiplet around 1.25 ppm. A triplet at approximately 0.88 ppm corresponds to the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbon attached to the bromine at around 34 ppm. The other carbon signals of the alkyl chain will appear in the upfield region, typically between 14 and 32 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromohexadecane displays characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-H bending vibrations are observed around 1465 cm⁻¹ and 1378 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, around 645 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-Bromohexadecane will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a bromine-containing compound. The fragmentation pattern is dominated by the loss of the bromine atom and subsequent fragmentation of the alkyl chain.[3][6]

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for 1-Bromohexadecane.

References

An In-depth Technical Guide to the Synthesis of 1-Bromohexadecane from Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting hexadecanol to 1-bromohexadecane, a crucial long-chain alkyl halide intermediate in various chemical and pharmaceutical applications. The document details established experimental protocols, comparative quantitative data, and underlying reaction mechanisms to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

1-Bromohexadecane, also known as cetyl bromide, is a valuable chemical intermediate used in the synthesis of quaternary ammonium compounds, phase-transfer catalysts, surfactants, and various active pharmaceutical ingredients (APIs). The efficient conversion of the readily available and cost-effective 1-hexadecanol to 1-bromohexadecane is a fundamental transformation in organic synthesis. This guide explores the most common and effective methods for this conversion, focusing on procedures involving hydrobromic acid (HBr), phosphorus tribromide (PBr₃) (often generated in situ), and the Appel reaction.

Comparative Overview of Synthetic Methods

The choice of synthetic method for the bromination of hexadecanol depends on several factors, including scale, desired purity, availability of reagents, and tolerance of the substrate to acidic or specific reaction conditions. Below is a summary of the key characteristics of the three primary methods discussed in this guide.

| Method | Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |

| Hydrobromic Acid | HBr (aqueous) | Good to High | Reflux, often with a co-solvent | Cost-effective, simple procedure. | Requires strong acid and high temperatures; potential for side reactions. |

| Phosphorus Tribromide | PBr₃ or Red P + Br₂ | High | Anhydrous, often requires heating | High yields, avoids carbocation rearrangements. | PBr₃ is corrosive and moisture-sensitive; in-situ generation requires handling of bromine. |

| Appel-type Reaction | PPh₃, CBr₄ or NBS | Very High | Mild (room temperature), anhydrous | High yields under mild conditions, good for sensitive substrates. | Stoichiometric amounts of triphenylphosphine and its oxide byproduct can complicate purification. |

Detailed Experimental Protocols

Synthesis using Hydrobromic Acid (HBr)

This method involves the direct reaction of hexadecanol with a concentrated aqueous solution of hydrobromic acid, typically under reflux. The reaction proceeds via an Sₙ2 mechanism for primary alcohols like hexadecanol.

Reaction:

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-hexadecanol (e.g., 10.0 g).

-

Add a significant excess of 48% aqueous hydrobromic acid (e.g., 100 mL).

-

Heat the biphasic mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and can take up to 24 hours for completion.[1]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-bromohexadecane.

-

Further purification can be achieved by vacuum distillation.

Synthesis using Phosphorus Tribromide (PBr₃) / Red Phosphorus and Bromine

This method is highly efficient and proceeds via an Sₙ2 mechanism, which prevents carbocation rearrangements. Phosphorus tribromide can be used directly or generated in situ from red phosphorus and bromine.

Reaction (in-situ generation):

Experimental Protocol (in-situ generation):

-

In a reaction vessel equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place 1-hexadecanol and a catalytic amount of red phosphorus.

-

Heat the mixture to a molten state (above the melting point of hexadecanol, ~49 °C).

-

Slowly add bromine dropwise from the dropping funnel while maintaining the reaction temperature, typically between 100-130 °C.[2] The addition is exothermic and should be controlled carefully.

-

After the addition is complete, continue heating and stirring for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and wash it with water, followed by a wash with a saturated sodium chloride solution.

-

Separate the organic layer and wash it with water until neutral.

-

Dry the organic layer over an anhydrous drying agent.

-

The crude product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point.

Synthesis via an Appel-type Reaction

The Appel reaction provides a mild and high-yielding method for the conversion of alcohols to alkyl bromides using triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction also proceeds via an Sₙ2 mechanism.

Reaction (using CBr₄):

Experimental Protocol:

-

To a solution of 1-hexadecanol (1.0 equivalent) and triphenylphosphine (e.g., 2.0 equivalents) in an anhydrous solvent such as dichloromethane (DCE) or acetonitrile at room temperature, add a solution of the bromine source (e.g., carbon tetrabromide or N-bromosuccinimide, typically 1.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a short period (e.g., 15-30 minutes).[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

After filtration, concentrate the solution under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., petroleum ether or a mixture of petroleum ether and ethyl acetate) to separate the 1-bromohexadecane from the triphenylphosphine oxide byproduct.

Visualization of Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanistic pathways for the bromination of hexadecanol using HBr and PBr₃.

Caption: Sₙ2 mechanism for the bromination of hexadecanol with HBr.

Caption: Sₙ2 mechanism for the bromination of hexadecanol with PBr₃.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of 1-bromohexadecane.

Caption: General workflow for the synthesis and purification of 1-bromohexadecane.

Product Characterization Data

The identity and purity of the synthesized 1-bromohexadecane can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~3.40 (t, 2H, -CH₂Br), ~1.85 (quintet, 2H, -CH₂CH₂Br), ~1.25 (br s, 26H, -(CH₂)₁₃-), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~33.9 (-CH₂Br), ~32.8, ~29.7, ~29.6, ~29.5, ~29.4, ~29.2, ~28.7, ~28.1, ~22.7 (aliphatic CH₂), ~14.1 (-CH₃) |

| IR (neat) | ~2920 cm⁻¹ (C-H stretch, alkane), ~2850 cm⁻¹ (C-H stretch, alkane), ~1465 cm⁻¹ (C-H bend, alkane), ~720 cm⁻¹ (C-H rock, alkane), ~645 cm⁻¹ (C-Br stretch) |

Safety Considerations

-

Hexadecanol: Generally considered low hazard, but skin contact should be avoided.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Phosphorus Tribromide: Highly corrosive and reacts violently with water. It is toxic if inhaled. All manipulations should be carried out in a fume hood with appropriate PPE.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood, and have a sodium thiosulfate solution readily available for quenching any spills.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.

-

Organic Solvents: Many of the solvents used are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of 1-bromohexadecane from hexadecanol can be achieved through several reliable methods. The choice between using hydrobromic acid, phosphorus tribromide, or an Appel-type reaction will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision and successfully executing this important chemical transformation.

References

An In-depth Technical Guide to the Solubility of 1-Bromohexadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromohexadecane in various organic solvents. Due to its chemical nature as a long-chain alkyl bromide, 1-bromohexadecane exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, often to the point of being completely miscible. This document consolidates available solubility data, details a standard experimental protocol for solubility determination, and illustrates the key physicochemical principles governing its solubility profile.

Core Principles of 1-Bromohexadecane Solubility

1-Bromohexadecane (C₁₆H₃₃Br) is a haloalkane characterized by a long, non-polar sixteen-carbon alkyl chain and a polar carbon-bromine bond. This molecular structure is the primary determinant of its solubility behavior, which is governed by the principle of "like dissolves like." The large, non-polar alkyl tail constitutes the dominant feature of the molecule, making it readily soluble in non-polar organic solvents through London dispersion forces. The energy required to overcome the intermolecular attractions within both 1-bromohexadecane and the non-polar solvent is compensated by the formation of new, similar intermolecular forces, thus favoring dissolution.

While the carbon-bromine bond introduces a dipole moment, the overall polarity of the molecule is relatively low. Nevertheless, this modest polarity allows for favorable dipole-dipole interactions with polar aprotic and polar protic solvents. Consequently, 1-bromohexadecane is generally miscible with many common organic solvents, meaning it is soluble in all proportions. Conversely, its predominantly non-polar character renders it insoluble in highly polar solvents such as water.

Data Presentation: Solubility of 1-Bromohexadecane

Quantitative solubility data for 1-bromohexadecane in a wide array of organic solvents is not extensively documented in publicly available literature. This is largely because, for many common organic solvents, 1-bromohexadecane is considered to be miscible. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent Classification | Solvent | Solubility/Miscibility | Temperature (°C) | Data Type |

| Polar Protic | Ethanol | Soluble / Miscible | Room Temperature | Qualitative |

| Methanol | Soluble | Not Specified | Qualitative | |

| Polar Aprotic | Acetone | Soluble | Room Temperature | Qualitative |

| Acetonitrile | Upper Critical Solution Temperature: 104.5 | 104.5 | Quantitative | |

| Non-Polar | Diethyl Ether | Soluble / Miscible | Room Temperature | Qualitative |

| Chloroform | Miscible | Room Temperature | Qualitative | |

| Dichloromethane | Soluble | Not Specified | Qualitative | |

| Hexane | Soluble | Not Specified | Qualitative | |

| Toluene | Soluble | Not Specified | Qualitative |

Experimental Protocols

A standard and reliable method for determining the equilibrium solubility of a liquid compound like 1-bromohexadecane in an organic solvent is the isothermal shake-flask method .

Objective

To determine the saturation concentration of 1-bromohexadecane in a specific organic solvent at a controlled temperature.

Materials

-

1-Bromohexadecane (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.

Procedure

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of 1-bromohexadecane to a known volume of the solvent. The presence of a distinct second phase (undissolved 1-bromohexadecane) is essential to ensure saturation.

-

Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that an excess of the solute remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow for initial phase separation. To achieve complete separation of the undissolved solute from the saturated solution, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pipette. To remove any remaining microscopic droplets of the undissolved solute, filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the precise concentration of 1-bromohexadecane in the collected sample using a pre-validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of 1-bromohexadecane of known concentrations.

-

Data Reporting: The solubility is calculated and reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature. The experiment should be repeated multiple times to ensure the reproducibility of the results.

Mandatory Visualization

Caption: Workflow for Experimental Determination of Solubility.

Spectroscopic Profile of 1-Bromohexadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromohexadecane (also known as cetyl bromide). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

1-Bromohexadecane (C₁₆H₃₃Br) is a linear alkyl bromide widely utilized as a versatile reagent in organic synthesis, including the preparation of surfactants, quaternary ammonium compounds, and as a precursor in the synthesis of more complex molecules in the pharmaceutical and materials science industries.[1][2] Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide presents a consolidated reference of its spectroscopic signature.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data for 1-bromohexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-bromohexadecane, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms within the molecule.

Proton NMR spectroscopy of 1-bromohexadecane reveals distinct signals corresponding to the different proton environments in the alkyl chain. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at a lower field (higher ppm).

Table 1: ¹H NMR Spectroscopic Data for 1-Bromohexadecane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | Triplet (t) | 2H | -CH ₂-Br (C1) |

| 1.85 | Quintet (p) | 2H | -CH₂-CH ₂-Br (C2) |

| 1.42 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₂Br (C3) |

| 1.26 | Multiplet (m) | 24H | -(CH ₂)₁₂- (C4-C15) |

| 0.88 | Triplet (t) | 3H | CH ₃- (C16) |

Data obtained in CDCl₃ at 90 MHz.[3]

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the carbon atom attached to the bromine (C1) is significantly deshielded.

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromohexadecane

| Chemical Shift (δ) ppm | Assignment |

| 33.9 | -C H₂-Br (C1) |

| 32.8 | -CH₂-C H₂-Br (C2) |

| 29.7 | -(C H₂)₁₀- (C6-C15) |

| 29.6 | -(C H₂)₂- (C4, C5) |

| 28.7 | -CH₂-C H₂-CH₂Br (C3) |

| 22.7 | C H₃-CH₂- |

| 14.1 | C H₃- |

Note: Specific assignments for the long alkyl chain carbons can be complex due to signal overlap.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromohexadecane is characterized by strong absorptions corresponding to C-H stretching and bending vibrations of the long alkyl chain, and a characteristic C-Br stretching vibration.[4][5]

Table 3: Key IR Absorption Data for 1-Bromohexadecane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2853 | Strong | C-H Symmetric Stretch (CH₂) |

| 1465 | Medium | C-H Scissoring (CH₂) |

| 722 | Medium | C-H Rocking (-(CH₂)ₙ-, n ≥ 4) |

| 645 | Medium | C-Br Stretch |

Data obtained as a liquid film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-bromohexadecane, electron ionization (EI) leads to the formation of a molecular ion and characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6][7]

Table 4: Major Mass Spectrometry Fragments for 1-Bromohexadecane (EI)

| m/z | Relative Intensity | Assignment |

| 304/306 | Low | [M]⁺ (Molecular Ion) |

| 225 | Moderate | [M - Br]⁺ |

| 135/137 | Moderate | [C₄H₈Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

The molecular weight of 1-bromohexadecane is 305.34 g/mol .[1][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like 1-bromohexadecane.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-bromohexadecane in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the internal standard (TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation (Liquid Film): Place a small drop of neat 1-bromohexadecane between two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-bromohexadecane in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column). Set the temperature program for the GC oven to ensure good separation. Set the parameters for the mass spectrometer, including the ionization mode (EI) and the mass range to be scanned.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to 1-bromohexadecane. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 1-bromohexadecane.

References

- 1. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 2. 1-Bromohexadecane 97 112-82-3 [sigmaaldrich.com]

- 3. 1-Bromohexadecane(112-82-3) 1H NMR [m.chemicalbook.com]

- 4. Hexadecane, 1-bromo- [webbook.nist.gov]

- 5. Hexadecane, 1-bromo- [webbook.nist.gov]

- 6. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexadecane, 1-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of 1-Bromohexadecane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromohexadecane (cetyl bromide), a long-chain primary alkyl halide, is a versatile reagent in organic synthesis, primarily utilized for its reactivity in nucleophilic substitution reactions.[1][2] Its chemical behavior is dominated by the bimolecular nucleophilic substitution (S(_N)2) mechanism, a consequence of its unhindered primary carbon center attached to a good leaving group, the bromide ion.[3][4] This guide provides a comprehensive overview of the reactivity of 1-bromohexadecane, detailing the core principles of its S(_N)2 reactions, the influence of various experimental parameters, quantitative kinetic data, and detailed experimental protocols for key transformations. The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the technical knowledge required to effectively utilize 1-bromohexadecane in their synthetic endeavors.

Core Principles of 1-Bromohexadecane Reactivity

As a primary alkyl halide, 1-bromohexadecane's participation in nucleophilic substitution reactions is almost exclusively through the S(N)2 pathway.[3] The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is energetically unfavorable for primary alkyl halides due to the instability of the resulting primary carbocation.[5]

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[3][6] This "backside attack" leads to an inversion of stereochemistry at the carbon center, although for the achiral 1-bromohexadecane, this is not a stereochemical consideration.[4] The rate of the S(_N)2 reaction is dependent on the concentrations of both the 1-bromohexadecane (the substrate) and the nucleophile.[3][5]

The general mechanism can be visualized as follows:

Figure 1: The concerted SN2 mechanism of 1-bromohexadecane.

Factors Influencing Reactivity

The rate and outcome of nucleophilic substitution reactions with 1-bromohexadecane are significantly influenced by the nucleophile, the solvent, and the reaction temperature.

Nature of the Nucleophile

The strength of the nucleophile is a critical factor in S(_N)2 reactions. Stronger nucleophiles lead to faster reaction rates.[7] The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent in which the reaction is conducted. Generally, anionic nucleophiles are stronger than their neutral counterparts.

Solvent Effects

The choice of solvent has a profound impact on the rate of S(N)2 reactions.[8] Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are preferred for these reactions.[7][9] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[9] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction rate.

Temperature

As with most chemical reactions, increasing the temperature generally increases the rate of nucleophilic substitution by providing the molecules with sufficient thermal energy to overcome the activation energy barrier.[9]

Quantitative Data Presentation

While specific kinetic data for 1-bromohexadecane is not extensively available in a single comprehensive source, the following tables provide illustrative data based on established principles and analogous systems, such as 1-bromooctane, to offer a comparative overview.[7]

Table 1: Effect of Nucleophile on the S(_N)2 Reaction Rate of a Primary Bromoalkane (Illustrative Data)

| Nucleophile | Chemical Formula | Relative Rate Constant (k_rel) | Nucleophilicity Category |

| Azide | N₃⁻ | ~500 | Excellent |

| Iodide | I⁻ | ~100 | Excellent |

| Cyanide | CN⁻ | ~125 | Good |

| Hydroxide | OH⁻ | ~16 | Good |

| Chloride | Cl⁻ | ~1 | Moderate |

| Water | H₂O | ~0.001 | Weak |

Note: The relative rate constants are illustrative and normalized to the reaction with chloride. Actual rates depend on specific reaction conditions.[7]

Table 2: Influence of Solvent on the S(_N)2 Reaction Rate of a Primary Bromoalkane with Azide (N₃⁻) at 25°C (Illustrative Data)

| Solvent | Solvent Type | Relative Rate Constant (k_rel) |

| Dimethylformamide (DMF) | Polar Aprotic | ~2800 |

| Acetone | Polar Aprotic | ~500 |

| Ethanol | Polar Protic | ~4 |

| Methanol | Polar Protic | ~1 |

| Water | Polar Protic | ~0.1 |

Note: The relative rate constants are illustrative and normalized to the reaction in methanol. This demonstrates the significant rate enhancement observed in polar aprotic solvents for S(_N)2 reactions.[7]

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions involving 1-bromohexadecane.

Williamson Ether Synthesis: Synthesis of Cetyl Phenyl Ether

This protocol describes the synthesis of an ether from 1-bromohexadecane and a phenoxide, following the principles of the Williamson ether synthesis.[6][10]

Materials:

-

1-Bromohexadecane

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol with gentle heating.

-

To the ethanolic NaOH solution, add phenol (1.0 equivalent) and stir until a clear solution of sodium phenoxide is formed.

-

Add 1-bromohexadecane (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Figure 2: Experimental workflow for Williamson ether synthesis.

Synthesis of Cetyltrimethylammonium Bromide (CTAB)

This protocol outlines the synthesis of a quaternary ammonium salt, a common surfactant, from 1-bromohexadecane.

Materials:

-

1-Bromohexadecane

-

Trimethylamine (solution in ethanol or isopropanol)

-

Ethanol or Isopropanol

-

Diethyl ether

Procedure:

-

In a pressure-resistant flask, dissolve 1-bromohexadecane (1.0 equivalent) in ethanol or isopropanol.

-

Cool the solution in an ice bath and add a solution of trimethylamine (1.5 equivalents) in the same solvent.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours, or gently heat to 50-60°C for 12-24 hours to accelerate the reaction.

-

Monitor the formation of the white precipitate of CTAB.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude CTAB from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.

Synthesis of 1-Azidohexadecane

This protocol is adapted from the synthesis of 1-azidooctane and describes the introduction of the azido group.[9]

Materials:

-

1-Bromohexadecane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromohexadecane (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-azidohexadecane.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the key factors influencing the rate of S(_N)2 reactions of 1-bromohexadecane.

Figure 3: Factors influencing the SN2 reaction rate.

Conclusion

1-Bromohexadecane is a valuable substrate for nucleophilic substitution reactions, proceeding reliably through an S(_N)2 mechanism. Its reactivity can be effectively modulated by the judicious choice of nucleophile, solvent, and reaction temperature. The data and protocols presented in this guide provide a solid foundation for the application of 1-bromohexadecane in the synthesis of a wide range of target molecules in research and industrial settings. A thorough understanding of these principles is essential for optimizing reaction conditions to achieve high yields and purity of the desired products.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. m.youtube.com [m.youtube.com]

- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Properties of 1-Bromohexadecane

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromohexadecane (also known as cetyl bromide). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document consolidates key thermodynamic data into structured tables, outlines detailed experimental protocols for property determination, and presents visual diagrams of experimental workflows and conceptual relationships to facilitate a deeper understanding.

Introduction

1-Bromohexadecane (CAS No. 112-82-3) is a long-chain alkyl halide with the chemical formula C₁₆H₃₃Br.[1][2] It is a versatile chemical intermediate used in the synthesis of a variety of compounds, including surfactants, quaternary ammonium salts, and phase transfer catalysts.[3] In the pharmaceutical and drug development sectors, its properties are relevant for the synthesis of novel molecules and in formulation studies. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and predicting its behavior in various systems.

This guide compiles and presents critical thermodynamic data for 1-Bromohexadecane, offering a centralized repository of information sourced from reputable databases and scientific literature.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of 1-Bromohexadecane.

Table 1: General and Physicochemical Properties of 1-Bromohexadecane

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₃Br | [1][2][4] |

| Molecular Weight | 305.34 g/mol | [1][2] |

| CAS Registry Number | 112-82-3 | [1][2] |

| Appearance | Colorless to yellow liquid or solid | [5][6] |

| Melting Point | 16-18 °C (289.15-291.15 K) | [6][7][8] |

| Boiling Point | 190 °C at 11 mmHg (463.15 K at 14.7 kPa) | [6][7][8] |

| 336 °C (609.15 K) | [5] | |

| Density | 0.999 g/mL at 25 °C (298.15 K) | [7][8][9] |

| 1.001 g/mL | [5] | |

| Refractive Index (n20/D) | 1.461 | [7][9] |

| 1.462 | [5] | |

| Vapor Pressure | <1 mmHg at 20 °C (293.15 K) | [7][8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| 177 °C (450.15 K) - closed cup | [7] | |

| Dielectric Constant | 3.71 | [5][8] |

| Water Solubility | Insoluble | [6][8] |

Table 2: Thermodynamic Data for 1-Bromohexadecane

| Thermodynamic Property | Value | Conditions | Reference(s) |

| Enthalpy of Vaporization (ΔvapH°) | 94.4 ± 1.5 kJ/mol | Standard Conditions | [1] |

| Enthalpy of Vaporization (ΔvapH) | 71.9 kJ/mol | 476 K | [1] |

| Enthalpy of Formation, Liquid (ΔfH°liquid) | -450.0 ± 2.6 kJ/mol | Standard Conditions | [4] |

| Enthalpy of Combustion, Liquid (ΔcH°liquid) | -10501.1 ± 2.5 kJ/mol | Standard Conditions | [4] |

| Enthalpy of Formation, Gas (ΔfH°gas) | -355.6 ± 2.9 kJ/mol | Standard Conditions | [10] |

Experimental Protocols

This section details the general methodologies for determining key thermodynamic properties of long-chain alkyl halides like 1-Bromohexadecane.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

a) Direct Calorimetric Method (e.g., Differential Scanning Calorimetry - DSC)

This method measures the heat flow associated with the phase transition from liquid to gas.[7]

-

Principle: A sample is heated at a controlled rate, and the energy required to vaporize it is measured directly.[2]

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

A small, known mass of 1-Bromohexadecane (typically a few milligrams) is placed in a pierced aluminum crucible.[7]

-

The crucible is placed in the DSC sample cell, alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 10 K/min) under a purge of inert gas.

-

As the sample reaches its boiling point, a significant endothermic peak is observed in the heat flow signal.[7]

-

The area under this peak is integrated to determine the total heat absorbed during vaporization.

-

The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.

-

b) Indirect Method via Vapor Pressure (Clausius-Clapeyron Equation)

This method relates the vapor pressure of a liquid to its temperature to determine the enthalpy of vaporization.[10]

-

Principle: The Clausius-Clapeyron equation (ln(P) = -ΔH_vap/R * (1/T) + C) shows a linear relationship between the natural logarithm of vapor pressure and the inverse of the absolute temperature. The slope of this line is equal to -ΔH_vap/R.[11]

-

Apparatus: A system for measuring vapor pressure at different temperatures, such as a static apparatus or a Knudsen effusion cell for low-volatility substances.[12]

-

Procedure:

-

The vapor pressure of 1-Bromohexadecane is measured at a series of different temperatures.[10]

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

A linear regression is performed on the data points.

-

The slope of the resulting line is determined.

-

The enthalpy of vaporization is calculated using the formula: ΔH_vap = - (slope) × R, where R is the ideal gas constant (8.314 J/mol·K).

-

Determination of Density

The density of liquid 1-Bromohexadecane can be accurately measured using a pycnometer or a hydrometer.[9]

-

Principle: Density is defined as mass per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.[9]

-

Apparatus: Pycnometer (a glass flask with a precisely known volume), analytical balance.[13]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured (m₁).[6]

-

The pycnometer is filled with 1-Bromohexadecane, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known value (e.g., 25 °C).

-

The mass of the pycnometer filled with the liquid is measured (m₂).[6]

-

The mass of the liquid is calculated (m_liquid = m₂ - m₁).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the thermodynamic properties of 1-Bromohexadecane.

Caption: Workflow for determining the enthalpy of vaporization using DSC.

Caption: Conceptual links between core thermodynamic properties.

Synthesis Protocol

A common method for the synthesis of 1-Bromohexadecane is through the bromination of 1-hexadecanol.

-

Reactants: 1-Hexadecanol (cetyl alcohol), red phosphorus, and bromine.[5][14]

-

Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a dropping funnel.

-

Procedure:

-

Melted 1-hexadecanol is placed in the reaction vessel with red phosphorus and stirred.[14]

-

The mixture is heated to approximately 100 °C.

-

Bromine is added dropwise to the mixture over several hours while maintaining the temperature between 120-130 °C.[14]

-

After the addition is complete, the reaction is continued to ensure the removal of hydrogen bromide gas.

-

The mixture is cooled, and a saturated sodium chloride solution is added to wash the product.

-

The organic layer is separated and washed with water until neutral.

-

The final product, 1-Bromohexadecane, is purified by distillation under reduced pressure.[5]

-

Conclusion

This guide has compiled essential thermodynamic and physicochemical data for 1-Bromohexadecane. The provided tables offer a quick reference for key quantitative values, while the detailed experimental protocols give insight into the methodologies used to obtain this data. The visualizations serve to clarify complex workflows and theoretical relationships. This document aims to be a practical and valuable resource for scientists and researchers, facilitating more informed and efficient work with this important chemical compound.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Calorimetric Determination of Enthalpies of Vaporization | Enthalpy and Internal Energy: Liquids, Solutions and Vapours | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. calnesis.com [calnesis.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. ENTHALPY OF VAPORISATION OF WATER [wwwchem.uwimona.edu.jm]

- 11. aqmd.gov [aqmd.gov]

- 12. Vapor pressure - Wikipedia [en.wikipedia.org]

- 13. mt.com [mt.com]

- 14. books.rsc.org [books.rsc.org]

Navigating the Purity and Supply of 1-Bromohexadecane: A Technical Guide for Researchers

An in-depth examination of the commercial landscape, purity assessment, and critical applications of 1-Bromohexadecane (also known as cetyl bromide), a key building block in pharmaceutical and material science research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity 1-Bromohexadecane and details the experimental protocols essential for its synthesis, purification, and analysis.

Commercial Availability and Supplier Overview

1-Bromohexadecane is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. Purity levels typically range from 96% to over 99%, with the analytical method for purity determination, most commonly Gas Chromatography (GC), often specified by the supplier. The compound is generally offered in quantities ranging from grams to kilograms.

For researchers, the choice of supplier will often depend on the required purity, quantity, and the level of analytical documentation provided. It is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

| Supplier Type | Typical Purity Levels Offered | Common Analytical Methods for Purity | Available Quantities |

| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) | >96%, 97%, 98%, >98%, 99%[1] | Gas Chromatography (GC)[2] | Grams to Kilograms[3] |

| Specialized Chemical Suppliers | Custom purities may be available | GC, Nuclear Magnetic Resonance (NMR) | Varies by supplier |

| Bulk Chemical Manufacturers | Typically >98% | GC | Kilograms to metric tons |

Experimental Protocols: Synthesis, Purification, and Analysis

Ensuring the purity of 1-Bromohexadecane is paramount for reproducible experimental outcomes. Below are detailed methodologies for its synthesis, purification, and analysis.

Synthesis of 1-Bromohexadecane from 1-Hexadecanol

A common laboratory-scale synthesis of 1-Bromohexadecane involves the bromination of 1-hexadecanol.

Method 1: Using Hydrobromic Acid

A straightforward and common method involves the reaction of 1-hexadecanol with hydrobromic acid.

-

Procedure: 10.0 g of 1-hexadecanol is heated with 100 mL of 48% aqueous hydrobromic acid under reflux for 24 hours.[4] After cooling to room temperature, the mixture is extracted with chloroform.[4] The combined organic layers are washed with an aqueous sodium bicarbonate solution and then with brine.[4] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Bromohexadecane.[4]

Method 2: Using Phosphorus Tribromide (Illustrative)

Another classic method involves the use of phosphorus tribromide.

-

Procedure: 1-Hexadecanol is reacted with phosphorus tribromide, typically in an inert solvent like diethyl ether or hexane. The reaction is usually performed at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature. After the reaction is complete, the mixture is carefully quenched with water or ice. The organic layer is separated, washed with a mild base (like sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated.

Purification of 1-Bromohexadecane

Purification is critical to remove unreacted starting materials and byproducts.

-

Distillation: The crude 1-Bromohexadecane can be purified by fractional distillation under reduced pressure (vacuum distillation).[3] The fraction collected at 220-230 °C at a pressure of 2 kPa is typically the high-purity product.[3]

-

Washing and Drying: Before distillation, the crude product can be washed with sulfuric acid, followed by water, and then dried with potassium carbonate.[3]

-

Column Chromatography: For very high purity, silica gel column chromatography can be employed.[4] The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate.[3][4]

Purity Analysis

Multiple analytical techniques can be used to assess the purity of 1-Bromohexadecane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for purity assessment of 1-Bromohexadecane.

-

Sample Preparation: A dilute solution of the 1-Bromohexadecane sample is prepared in a volatile solvent like dichloromethane or ethyl acetate.[5]

-

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[5]

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5).

-

Inlet Temperature: 250°C.[5]

-

Injection Volume: 1 µL.[5]

-

Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min up to a final temperature of 280-300°C.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Mass Spectrometer: Ionization is typically performed by Electron Ionization (EI) at 70 eV.[5] The mass range is scanned from m/z 40 to 350.[5]

-

-

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).[5] The mass spectrum of the peak should correspond to the known fragmentation pattern of 1-Bromohexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for confirming the structure and assessing the purity of 1-Bromohexadecane.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

-

¹H NMR Analysis: The spectrum should show characteristic signals for the different protons in the molecule. The integral ratios of these signals should be consistent with the structure. Purity can be estimated by comparing the integrals of the analyte signals to those of a certified internal standard of known concentration (qNMR).[6][7] Even without an internal standard, the presence of impurity peaks can be readily detected.[6]

-

²D NMR: In cases of signal overlap, 2D NMR techniques like COSY can be used to resolve ambiguities and confirm the structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of characteristic functional groups.

-

Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., KBr).[8]

-

Analysis: The spectrum should display characteristic C-H stretching and bending vibrations for the long alkyl chain and the C-Br stretching vibration.

Application in Drug Development: A Building Block for Gene Delivery

1-Bromohexadecane is a crucial starting material in the synthesis of cationic lipids.[9] These amphiphilic molecules are essential components of non-viral gene delivery systems, such as lipoplexes, which are used to introduce genetic material into cells for therapeutic purposes.[10][11]

Logical Workflow: From 1-Bromohexadecane to Gene Delivery

The following diagram illustrates the logical progression from 1-Bromohexadecane to its application in a gene delivery vehicle.

Caption: Workflow of 1-Bromohexadecane in Gene Delivery.

This workflow highlights the critical role of 1-Bromohexadecane as a precursor to cationic lipids, which are fundamental for the formulation of lipoplexes. These nanoparticles facilitate the delivery of genetic material into cells, a key process in gene therapy and the development of nucleic acid-based drugs.[10][11] The physicochemical properties of the cationic lipid, derived from the long alkyl chain of 1-Bromohexadecane, are crucial for the stability of the lipoplex and its ability to traverse the cell membrane and release its genetic cargo.[10]

References

- 1. 1-Bromohexadecane 97 112-82-3 [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Cationic lipids, lipoplexes and intracellular delivery of genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cationic lipids used in gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromohexadecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 1-Bromohexadecane, a versatile long-chain alkyl bromide crucial in various fields of chemical synthesis and material science. This document outlines its fundamental properties, common synonyms, and detailed experimental protocols for its synthesis and application, with a focus on its relevance to drug development and advanced materials.

Core Concepts: Synonyms and Alternative Names

1-Bromohexadecane is widely known by several alternative names, which are frequently encountered in scientific literature and chemical supply catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The most common synonyms and identifiers for 1-Bromohexadecane include:

-

Common Synonyms :

-

Other Identifiers :

Quantitative Data Summary

The physical and chemical properties of 1-Bromohexadecane are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₃Br | [1][2][4][10] |

| Molecular Weight | 305.34 g/mol | [1][4][5][6][11] |

| Appearance | Colorless to pale yellow liquid or solid | [10][12][13] |

| Melting Point | 16-18 °C (lit.) | [5][6][12] |

| Boiling Point | 190 °C at 11 mmHg (lit.) | [5][6][12] |

| Density | 0.999 g/mL at 25 °C (lit.) | [5][6][12] |

| Refractive Index | n20/D 1.461 (lit.) | [5][6] |

| Vapor Pressure | <1 mmHg at 20 °C | [5][6][8] |

| Vapor Density | 10.6 (vs air) | [5][6] |

| Solubility | Insoluble in water; soluble in ether, alcohol, ethanol, and acetone. | [9][12][13] |

| Flash Point | 177 °C (350.6 °F) - closed cup | [8][11] |

Experimental Protocols

Synthesis of 1-Bromohexadecane from 1-Hexadecanol

A common laboratory-scale synthesis of 1-Bromohexadecane involves the bromination of 1-hexadecanol.

Method 1: Bromination using Bromine and Red Phosphorus [10][13]

-

Preparation : In a reaction vessel equipped with a stirrer and a dropping funnel, add 1-hexadecanol.

-

Heating and Melting : Heat the vessel to melt the 1-hexadecanol and initiate stirring.

-

Addition of Catalyst : Introduce red phosphorus into the molten 1-hexadecanol.

-

Bromine Addition : While maintaining the temperature at 100°C and ensuring vigorous stirring, add bromine dropwise from the dropping funnel. Control the reaction temperature between 120-130°C. The addition should take approximately 6 hours.

-

Reaction Completion : After the addition is complete, continue the reaction to ensure the complete evolution of hydrogen bromide gas.

-

Work-up :

-

Cool the reaction mixture to below 50°C.

-

Add a saturated sodium chloride solution and stir to wash the organic layer.

-

Allow the layers to separate and remove the lower aqueous layer.

-

Wash the organic layer with water until it is neutral.

-

-

Purification :

-

Perform fractional distillation under reduced pressure (2kPa).

-

Collect the fraction boiling at 220-230°C to obtain pure 1-Bromohexadecane.

-

Method 2: Reaction with Hydrobromic Acid [12]

-

Reflux : Heat a mixture of 10.0 g of cetyl alcohol (1-hexadecanol) with 100 mL of 48% aqueous hydrobromic acid (HBr) under reflux for 24 hours.

-

Extraction : Cool the mixture to room temperature and extract the product with chloroform (CHCl₃).

-

Washing : Wash the combined chloroform extracts with an aqueous solution of sodium bicarbonate (NaHCO₃) followed by a brine wash.

-

Drying : Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal : Remove the chloroform under reduced pressure.

-

Final Product : Vacuum dry the resulting product to obtain 1-Bromohexadecane.

Application in the Synthesis of Quaternary Ammonium Salts

1-Bromohexadecane is a key reagent in the synthesis of quaternary ammonium salts, which have applications as surfactants, antimicrobial agents, and phase-transfer catalysts.[9] The general reaction is a nucleophilic substitution known as the Menshutkin reaction.[8][14]

General Protocol for the Alkylation of a Tertiary Amine:

-

Reactant Mixture : In a round-bottom flask, dissolve the tertiary amine (1 equivalent) in a suitable polar solvent such as acetonitrile or ethyl acetate.

-

Addition of Alkylating Agent : Add 1-Bromohexadecane (1 to 1.2 equivalents) to the solution.

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation :

-

Upon completion, cool the reaction mixture to room temperature.

-

If the quaternary ammonium salt precipitates, collect it by vacuum filtration.

-

If the product remains in solution, add a non-polar solvent like diethyl ether or hexane to induce precipitation.

-

-

Purification : Wash the collected solid product with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials and dry under vacuum.

Mandatory Visualizations

Experimental Workflow: Synthesis of 1-Bromohexadecane

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation and characterization of soluble carbon nano-onions by covalent functionalization, employing a Na–K alloy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BJNANO - Carbon nano-onions (multi-layer fullerenes): chemistry and applications [beilstein-journals.org]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Preparation method of quaternary ammonium salts of methyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 11. 1-溴十六烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 14. Amine alkylation - Wikipedia [en.wikipedia.org]

Methodological & Application

The Role of 1-Bromohexadecane in the Synthesis of Quaternary Ammonium Surfactants: A Detailed Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohexadecane, also known as cetyl bromide, is a pivotal long-chain alkyl halide that serves as a primary building block in the synthesis of a diverse range of quaternary ammonium surfactants (QAS). The 16-carbon alkyl chain (hexadecyl group) imparts significant surface-active properties and potent biological activity to the resulting cationic surfactants. These surfactants have found extensive applications in drug delivery, acting as permeation enhancers and as active pharmaceutical ingredients with antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of various quaternary ammonium surfactants derived from 1-bromohexadecane.

General Synthesis Pathway: The Menschutkin Reaction

The synthesis of quaternary ammonium surfactants from 1-bromohexadecane is predominantly achieved through the Menschutkin reaction. This fundamental reaction involves the nucleophilic substitution (SN2) of the bromide ion from 1-bromohexadecane by a tertiary amine, leading to the formation of a quaternary ammonium bromide salt. The reaction is versatile, allowing for the synthesis of a wide array of surfactants by varying the tertiary amine.

Application Notes

Antimicrobial and Antifungal Agents

Quaternary ammonium surfactants featuring a hexadecyl chain exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] The positively charged nitrogen headgroup facilitates interaction with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell lysis. The long C16 alkyl chain enhances this activity, particularly against Gram-negative bacteria.[1] These surfactants are integral components in antiseptic formulations and are being explored for the development of novel antimicrobial drugs and coatings for medical devices.

Drug Delivery Systems

The amphiphilic nature of these surfactants makes them excellent excipients in drug formulations. They can form micelles and vesicles that encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[2] Furthermore, their ability to interact with biological membranes allows them to act as penetration enhancers for transdermal and transmucosal drug delivery.

Gene Delivery Vectors

Cationic lipids, which can be synthesized from 1-bromohexadecane, are crucial components of non-viral gene delivery systems.[2] They can form complexes (lipoplexes) with negatively charged nucleic acids like DNA and siRNA, facilitating their entry into cells for gene therapy and gene silencing applications. The hexadecyl chain plays a significant role in the stability and transfection efficiency of these lipoplexes.

Quantitative Data

The following tables summarize key quantitative data for representative quaternary ammonium surfactants synthesized from 1-bromohexadecane.

Table 1: Physicochemical Properties of Hexadecyl-Based Quaternary Ammonium Surfactants

| Surfactant Name | Abbreviation | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) |

| Hexadecyltrimethylammonium Bromide | CTAB | ~0.92 mM in water at 25°C[3] | ~39 mN/m at 25°C[4] |

| Cetylpyridinium Bromide | CPB | ~0.7 mM in water at 25°C[5] | ~40 mN/m at 25°C |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Hexadecyltrimethylammonium Bromide (CTAB)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Gram-positive) | ATCC 25923 | 0.5 - 2.0 | [6] |

| Escherichia coli (Gram-negative) | ATCC 25922 | 16 - 64 | [7] |

| Pseudomonas aeruginosa (Gram-negative) | ATCC 9027 | 128 - 512 | [6] |

| Candida albicans (Fungus) | ATCC 10231 | 0.25 - 2.0 | [7] |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

Protocol 1: Synthesis of Hexadecyltrimethylammonium Bromide (CTAB)

This protocol details the synthesis of CTAB from 1-bromohexadecane and trimethylamine.

Materials:

-

1-Bromohexadecane (C₁₆H₃₃Br)

-

Trimethylamine (N(CH₃)₃) solution (e.g., in ethanol or as a gas)

-

Ethanol, absolute

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Gas inlet tube (if using trimethylamine gas)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-bromohexadecane (1 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine in ethanol (1.2 equivalents) dropwise with constant stirring.

-